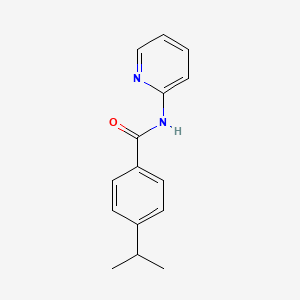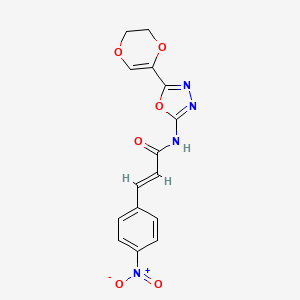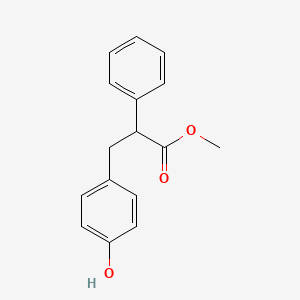
4-propan-2-yl-N-pyridin-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-propan-2-yl-N-pyridin-2-ylbenzamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.306. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Parkinson's Disease Research
4-propan-2-yl-N-pyridin-2-ylbenzamide has been implicated in research related to Parkinson's disease. Studies have found a correlation between exposure to certain chemicals and the development of Parkinson's disease symptoms. For instance, individuals who used an illicit drug, which was found to contain 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) among other chemicals, developed marked parkinsonism. These findings suggest that chemicals structurally similar to MPTP, like this compound, could potentially have neurotoxic effects leading to conditions such as Parkinson's disease (Langston et al., 1983).
Environmental Toxicology
Research on environmental exposure to various pesticides, including organophosphorus and pyrethroid compounds, emphasizes the need to understand the impact of chemical compounds like this compound on human health. A study investigating the environmental exposure of South Australian preschool children to these chemicals underscores the importance of evaluating the presence and effects of synthetic compounds in the environment, hinting at the broader implications of chemicals like this compound on public health (Babina et al., 2012).
Pharmacological Studies
This compound also finds relevance in pharmacological research, especially in studies focused on understanding the mechanisms of action of various drugs and their metabolic pathways. For example, research on L-735,524, a potent HIV-1 protease inhibitor, highlights the significance of studying the metabolites of pharmacologically active compounds to understand their efficacy, safety, and mechanism of action, thereby providing insights into how this compound could be studied or utilized in drug development (Balani et al., 1995).
Anesthesia and Sedation Research
In the field of anesthesia and sedation, compounds like this compound could be of interest for their potential uses in medical procedures. Research comparing propofol with a propofol-ketamine combination for outpatient colonoscopy sedation illustrates the ongoing efforts to optimize sedative regimens for medical procedures, potentially opening avenues for the application of this compound in similar contexts (Sipe et al., 2002).
Dietary Impact on Health
Additionally, studies on the effect of diet on serum albumin and hemoglobin adducts of heterocyclic amines, such as PhIP, underscore the significance of understanding the dietary and environmental factors that influence exposure to and the health effects of chemical compounds, including this compound. This research highlights the connection between diet, chemical exposure, and health risks, further emphasizing the need for comprehensive research on chemicals like this compound (Magagnotti et al., 2000).
Propriétés
IUPAC Name |
4-propan-2-yl-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(2)12-6-8-13(9-7-12)15(18)17-14-5-3-4-10-16-14/h3-11H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOPJFVCPDSIDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![13-butyl-8-(4-ethylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2517919.png)



![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2517926.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2517931.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2517932.png)
![Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2517933.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2517934.png)

